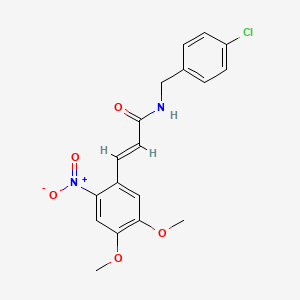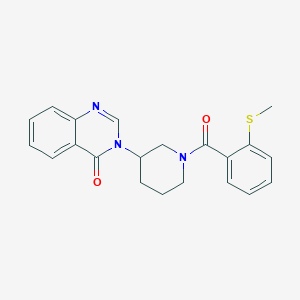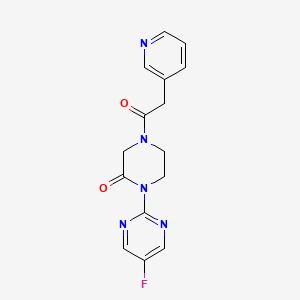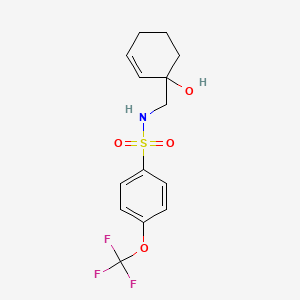
N-((1-hydroxycyclohex-2-en-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-hydroxycyclohex-2-en-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as HET0016, is a potent and selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. 20-HETE is a bioactive lipid that plays a crucial role in the regulation of vascular tone, renal function, and inflammation. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, stroke, and cancer.
Wirkmechanismus
N-((1-hydroxycyclohex-2-en-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide inhibits the activity of the enzyme 20-HETE synthase by binding to its active site and preventing the conversion of arachidonic acid to 20-HETE. This results in a decrease in the production of 20-HETE, which in turn leads to a reduction in vasoconstriction, renal dysfunction, and inflammation.
Biochemical and Physiological Effects:
N-((1-hydroxycyclohex-2-en-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has been shown to have significant effects on the cardiovascular and renal systems. It reduces blood pressure by decreasing vasoconstriction and increasing vasodilation. N-((1-hydroxycyclohex-2-en-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide also improves renal function by increasing blood flow to the kidneys and decreasing oxidative stress. In addition, N-((1-hydroxycyclohex-2-en-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-((1-hydroxycyclohex-2-en-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a potent and selective inhibitor of 20-HETE synthase, making it an ideal tool for studying the role of 20-HETE in various physiological and pathological processes. However, N-((1-hydroxycyclohex-2-en-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on N-((1-hydroxycyclohex-2-en-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide. One area of interest is the potential therapeutic applications of N-((1-hydroxycyclohex-2-en-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide in various diseases, including hypertension, stroke, and cancer. Another area of research is the development of more potent and selective inhibitors of 20-HETE synthase. Finally, further studies are needed to elucidate the mechanisms underlying the effects of N-((1-hydroxycyclohex-2-en-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide on the cardiovascular and renal systems.
Synthesemethoden
N-((1-hydroxycyclohex-2-en-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can be synthesized by the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with N-(1-hydroxycyclohex-2-en-1-yl)methylamine in the presence of a base such as triethylamine. The reaction yields N-((1-hydroxycyclohex-2-en-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide as a white solid with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
N-((1-hydroxycyclohex-2-en-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has been widely used in scientific research to investigate the role of 20-HETE in various physiological and pathological processes. Studies have shown that N-((1-hydroxycyclohex-2-en-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can inhibit the formation of 20-HETE in vitro and in vivo, leading to a reduction in blood pressure, renal dysfunction, and inflammation. N-((1-hydroxycyclohex-2-en-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has also been shown to have anti-tumor effects in various cancer cell lines.
Eigenschaften
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4S/c15-14(16,17)22-11-4-6-12(7-5-11)23(20,21)18-10-13(19)8-2-1-3-9-13/h2,4-8,18-19H,1,3,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKNEPUIWXYQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-hydroxycyclohex-2-en-1-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(4-Fluorophenyl)-2-methylpyrazole-3-carbonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2903609.png)
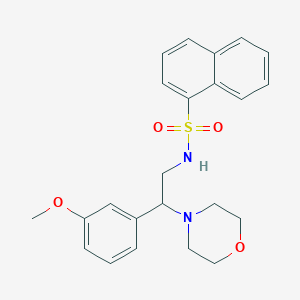
![N-(2-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2903611.png)
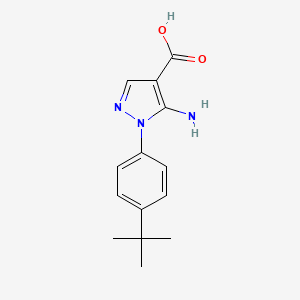
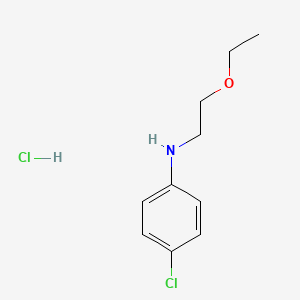
![Ethyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B2903614.png)
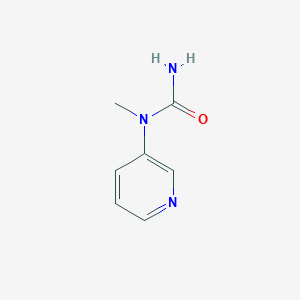
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B2903616.png)
![Tert-butyl 7-amino-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B2903618.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2903619.png)
![2-Amino-4-(2-bromophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2903620.png)
